molecular formula C8H8N4O2 B1614429 6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-5-amine CAS No. 1000340-23-7

6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-5-amine

Cat. No. B1614429
M. Wt: 192.17 g/mol
InChI Key: XLVOZMGRKACBNZ-UHFFFAOYSA-N
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Description

6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including drug development, biochemistry, and pharmacology. This compound is a pyrrolopyridine derivative that exhibits unique properties, making it a promising candidate for future research and development.

Mechanism Of Action

The mechanism of action of 6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-5-amine is not well-understood. However, studies have shown that this compound exhibits potent inhibitory activity against various enzymes, including protein kinases. This inhibition leads to the disruption of various cellular processes, which can have therapeutic implications in various diseases.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-5-amine are not well-understood. However, studies have shown that this compound exhibits potent inhibitory activity against various enzymes, including protein kinases. This inhibition can lead to the disruption of various cellular processes, which can have therapeutic implications in various diseases.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using 6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-5-amine in lab experiments is its potent inhibitory activity against various enzymes, which can have therapeutic implications in various diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can make it challenging to obtain in large quantities.

Future Directions

There are several future directions for research on 6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-5-amine. One of the most significant future directions is the development of new synthesis methods that are more efficient and cost-effective. Another future direction is the exploration of the therapeutic potential of this compound in various diseases, such as cancer and inflammation. Additionally, further studies are needed to understand the mechanism of action and the biochemical and physiological effects of this compound.

Scientific Research Applications

The unique properties of 6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-5-amine make it a promising candidate for various scientific research applications. One of the most significant applications of this compound is in drug development. Several studies have shown that this compound exhibits potent inhibitory activity against various enzymes, including protein kinases, which are involved in various diseases, such as cancer and inflammation.

properties

IUPAC Name

6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-4-6(9)2-5-7(12(13)14)3-10-8(5)11-4/h2-3H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVOZMGRKACBNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=CNC2=N1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646870
Record name 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-5-amine

CAS RN

1000340-23-7
Record name 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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